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Compound of Interest

Compound Name: 2-Bromoethanol

Cat. No.: B042945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromoethanol, also known as ethylene

bromohydrin, through the reaction of ethylene oxide with hydrobromic acid. This process is a

common and efficient method for producing this versatile chemical intermediate, which finds

applications in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1]

This document provides a comprehensive overview of the reaction, including detailed

experimental protocols, quantitative data, and visual representations of the reaction

mechanism and experimental workflow.

Reaction Overview and Mechanism
The synthesis of 2-bromoethanol from ethylene oxide and hydrobromic acid proceeds via an

acid-catalyzed ring-opening of the epoxide. The reaction is typically carried out in an aqueous

solution of hydrobromic acid, with careful temperature control to manage the exothermic nature

of the reaction and minimize side reactions.

The mechanism involves the protonation of the oxygen atom in the ethylene oxide ring by

hydrobromic acid, which activates the epoxide for nucleophilic attack. The bromide ion then

attacks one of the carbon atoms of the protonated epoxide, leading to the opening of the three-

membered ring and the formation of 2-bromoethanol.
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The following experimental protocol is a synthesis of established procedures, providing a

reliable method for the laboratory-scale production of 2-bromoethanol.[2][3]

Materials and Equipment:

1-liter three-necked flask

Mechanical stirrer

Dropping funnel or gas inlet tube

Thermometer

Ice-salt bath

Separatory funnel

Distillation apparatus

Ethylene oxide

46% Hydrobromic acid (sp. gr. 1.46)

Anhydrous sodium carbonate

Anhydrous sodium sulfate

Diethyl ether

Procedure:

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a gas inlet

tube, and a thermometer, place 550 cc (4.56 moles) of 46% hydrobromic acid.[2][3]

Cooling: Cool the flask in an ice-salt bath until the temperature of the acid drops to below

10°C.[2][3]

Addition of Ethylene Oxide: Slowly add 132 g (3 moles) of ethylene oxide to the stirred acid

solution over a period of approximately 2.5 hours.[2][3] It is crucial to maintain the reaction
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temperature below 10°C throughout the addition to prevent excessive formation of

byproducts.[2]

Reaction Completion: After the addition is complete, continue stirring for an additional hour

while maintaining the temperature below 10°C.[2][3]

Neutralization: Neutralize the excess hydrobromic acid by cautiously adding approximately

100 g of anhydrous sodium carbonate until the solution is no longer acidic.[2][3]

Salting Out: Add about 100 g of anhydrous sodium sulfate to the aqueous solution until the

solution is saturated. This will cause a layer of 2-bromoethanol to separate.[2][3]

Extraction: Collect the separated 2-bromoethanol layer. Extract the aqueous layer twice

with 200 cc portions of diethyl ether.[2][3] Combine the ether extracts with the initial 2-
bromoethanol layer.

Drying: Dry the combined organic layers over anhydrous sodium sulfate overnight.[2][3]

Purification: Filter the dried solution and remove the ether by distillation on a steam bath. The

remaining crude 2-bromoethanol is then purified by vacuum distillation.[2][3] The pure

product is collected at 55–59°C/22 mm Hg.[2]

Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of 2-
bromoethanol from ethylene oxide and hydrobromic acid.
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Parameter Value Reference

Reactants

Ethylene Oxide 132 g (3 moles) [2][3]

46% Hydrobromic Acid 550 cc (4.56 moles) [2][3]

Reaction Conditions

Temperature Below 10°C [2][3]

Reaction Time ~3.5 hours [2][3]

Purification

Boiling Point 55–59°C at 22 mm Hg [2]

145-149°C at atmospheric

pressure
[4]

Yield

Theoretical Yield 374.7 g Calculated

Actual Yield 327–345 g [2][3]

Percent Yield 87–92% [2][3]

Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.

Reactants

Protonated Intermediate Product
Ethylene Oxide

Protonated Ethylene Oxide

Protonation

Hydrobromic Acid (HBr)

2-BromoethanolNucleophilic Attack by Br-
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Caption: Reaction mechanism for the synthesis of 2-bromoethanol.

Start

1. Reaction Setup:
Combine HBr in a cooled, stirred flask.

End

2. Ethylene Oxide Addition:
Slowly add ethylene oxide while maintaining T < 10°C.

3. Reaction Completion:
Continue stirring for 1 hour.

4. Neutralization:
Add Na2CO3 to neutralize excess acid.

5. Salting Out:
Add Na2SO4 to separate the product.

6. Extraction:
Extract with diethyl ether.

7. Drying:
Dry the organic layer with Na2SO4.

8. Purification:
Distill under vacuum to obtain pure 2-bromoethanol.
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Caption: Experimental workflow for 2-bromoethanol synthesis.

Safety Considerations
Ethylene oxide is a flammable, carcinogenic, and explosive gas. It should be handled with

extreme caution in a well-ventilated fume hood.

Hydrobromic acid is a corrosive acid that can cause severe burns. Appropriate personal

protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all

times.

The reaction is exothermic and requires careful temperature control to prevent runaway

reactions.

2-Bromoethanol is a toxic and corrosive liquid.[1] Handle with care and avoid inhalation,

ingestion, and skin contact.

This guide provides a comprehensive framework for the synthesis of 2-bromoethanol from

ethylene oxide and hydrobromic acid. By following the detailed protocols and safety

precautions, researchers can safely and efficiently produce this important chemical

intermediate for a variety of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis of 2-Bromoethanol from Ethylene Oxide and
Hydrobromic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042945#2-bromoethanol-synthesis-from-ethylene-
oxide-and-hydrobromic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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